PLX8394 - 1393466-87-9

PLX8394

Catalog Number: EVT-288178
CAS Number: 1393466-87-9
Molecular Formula: C25H21F3N6O3S
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLX8394, also known as FORE8394 or Plixorafenib, is a small molecule RAF kinase inhibitor. [, , , , ] It belongs to a class of drugs known as "paradox breakers" due to its ability to inhibit both monomeric and dimeric forms of BRAF without causing paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , , ] This characteristic distinguishes it from first-generation BRAF inhibitors. PLX8394 is primarily investigated for its potential use in treating cancers driven by various BRAF mutations, including Class I (V600), Class II (activating non-V600), and BRAF fusions. [, , , ]

Mechanism of Action

PLX8394 functions by selectively binding to and inhibiting both wild-type and mutated forms of BRAF. [] It acts as a potent inhibitor of BRAF dimerization, including homodimers and heterodimers with CRAF and wild-type BRAF. [, , , , , , ] This inhibition disrupts the activity of the RAF/MEK/ERK signaling pathway, which plays a crucial role in cell growth and proliferation. [, , , ] Unlike first-generation BRAF inhibitors, PLX8394 avoids paradoxical activation of the MAPK pathway in cells without BRAF mutations, leading to potentially reduced side effects. [, , , ]

Applications
  • Targeting BRAF-mutant cancers: PLX8394 demonstrates efficacy against a broad range of BRAF mutations, including those resistant to first-generation inhibitors. [, , , , , , , , , , , ] This includes effectiveness against various BRAF V600 mutations, non-V600 mutations, and BRAF fusions found in cancers like melanoma, colorectal cancer, glioma, and others. [, , , , , , , , , ]
  • Overcoming resistance mechanisms: PLX8394 has shown potential in overcoming resistance mechanisms to first-generation BRAF inhibitors. [, , , , , , , ] It can inhibit the growth of cells expressing BRAF splice variants and those with acquired resistance through NRAS mutations. []
  • Combination Therapies: Researchers are exploring PLX8394 in combination with other targeted therapies like MEK inhibitors and mTOR inhibitors to enhance efficacy and combat resistance. [, , , , , ]
  • Exploring novel BRAF mutations: PLX8394 has been instrumental in identifying and characterizing novel BRAF mutations and their responses to targeted therapies. [, , , , ]
  • Investigating paradoxical activation: Research on PLX8394 has deepened the understanding of paradoxical MAPK pathway activation and its role in resistance and toxicity. [, , , , , ]
Future Directions
  • Clinical trials: Further investigation in clinical trials is crucial to confirm the safety and efficacy of PLX8394 in humans. [, , , , ]
  • Optimizing dosing and scheduling: Determining the optimal dosing and scheduling of PLX8394, possibly in combination with other agents, will be vital for maximizing its therapeutic window. [, ]
  • Biomarker development: Identifying predictive biomarkers for PLX8394 response will allow for better patient selection and personalized treatment strategies. [, ]
  • Understanding resistance mechanisms: Continued research is needed to fully elucidate mechanisms of resistance to PLX8394 and develop strategies to overcome them. [, , , , , , , ]
  • Exploring broader applications: Investigating the potential of PLX8394 in other diseases beyond cancer, such as viral infections, could be an avenue for future research. []

Vemurafenib (PLX4720)

  • Compound Description: Vemurafenib, also known as PLX4720, is a first-generation BRAF inhibitor. It exhibits strong inhibitory activity against BRAF V600E mutant but can lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF or upstream pathway activation. [, , , , , , , ]
  • Relevance: Vemurafenib serves as a benchmark for comparing the efficacy and safety of PLX8394. PLX8394, designed as a "paradox breaker," demonstrates superior efficacy against a broader range of BRAF mutations and reduced paradoxical activation compared to vemurafenib. [, , , , ]
  • Compound Description: Dabrafenib is another first-generation BRAF inhibitor with similar efficacy against BRAF V600E mutations but also associated with paradoxical MAPK pathway activation. [, , , , ]
  • Relevance: Similar to vemurafenib, dabrafenib provides a comparison point for the improved properties of PLX8394 in terms of broader mutational coverage and reduced paradoxical activation. [, ]

Encorafenib (LGX818)

  • Compound Description: Encorafenib, also known as LGX818, is a potent BRAF inhibitor. It is used in combination with cetuximab and binimetinib for treating BRAF V600E mutant colorectal cancer, demonstrating a survival advantage over chemotherapy in clinical trials. []

Cobimetinib

  • Compound Description: Cobimetinib is a MEK inhibitor (MEKi). MEK inhibitors are often combined with BRAF inhibitors to enhance efficacy and overcome resistance. []
  • Relevance: The combination of PLX8394 with cobimetinib, as well as other MEK inhibitors, is a potential therapeutic strategy for cancers harboring BRAF V600 and non-V600 mutations, as it has shown synergistic effects in preclinical studies. []
  • Compound Description: Trametinib is a MEK inhibitor (MEKi). It is used in combination with dabrafenib for treating BRAF V600E mutant melanoma. [, ]
  • Relevance: Trametinib, similar to cobimetinib, represents a class of drugs that can synergize with PLX8394 to enhance its efficacy against various BRAF mutations. [, ]

LY3009120

  • Compound Description: LY3009120 is a pan-RAF inhibitor that effectively targets both BRAF monomers and dimers. []
  • Relevance: LY3009120 demonstrates the potential of targeting RAF dimers in BRAF fusion-driven cancers, even those unresponsive to PLX8394 due to specific dimerization profiles. []

TVB-3664

  • Compound Description: TVB-3664 is an inhibitor of fatty acid synthase (FASN), a key enzyme involved in lipid synthesis. It has shown synergistic effects with PLX8394 in preclinical studies on colorectal cancer cells, delaying the development of resistance to PLX8394. [, ]
  • Relevance: TVB-3664 highlights the potential of combination therapy approaches to overcome resistance to BRAF inhibitors, and its interaction with PLX8394 suggests a possible role for targeting lipid metabolism in BRAF-mutant cancers. [, ]
  • Compound Description: PLX7904 is a next-generation, selective RAF inhibitor structurally similar to PLX8394. It effectively inhibits RAF signaling in BRAFV600E melanoma cells without paradoxical effects in wild-type cells. []
  • Relevance: PLX7904 shares the "paradox breaker" properties with PLX8394, and its effectiveness against vemurafenib-resistant BRAF splice variants further strengthens the potential of this class of inhibitors in overcoming acquired resistance. []

Selumetinib

  • Compound Description: Selumetinib is a MEK inhibitor. []
  • Relevance: Similar to trametinib, selumetinib represents another potential therapeutic option for BRAF fusion-driven cancers that can effectively suppress oncogenic signaling when used in combination with PLX8394 or other RAF inhibitors. []

GSK1120212

  • Compound Description: GSK1120212 is a MEK inhibitor. [, ]
  • Relevance: GSK1120212, like other MEKi, shows promise in combination with PLX8394 for BRAF-fusion driven cancers, particularly in overcoming resistance mechanisms that involve the PI3K/mTOR pathway. [, ]

RAD001 (Everolimus)

  • Compound Description: RAD001, also known as everolimus, is an mTOR inhibitor. It has been investigated in combination with MEK inhibitors for treating PLGGs. [, ]
  • Relevance: RAD001 exemplifies the potential of targeting the PI3K/mTOR pathway to enhance the efficacy of BRAF inhibitors and prevent the development of resistance, particularly when combined with PLX8394 or MEK inhibitors. [, ]

Properties

CAS Number

1393466-87-9

Product Name

PLX8394

IUPAC Name

(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide

Molecular Formula

C25H21F3N6O3S

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1

InChI Key

YYACLQUDUDXAPA-MRXNPFEDSA-N

SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

PLX8394; PLX-8394; PLX 8394.

Canonical SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3

Isomeric SMILES

C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.